molecular formula C21H20N6O2 B11027368 3-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

3-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11027368
M. Wt: 388.4 g/mol
InChI Key: XDNZYIBVOFGLAE-SFHVURJKSA-N
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Description

“3-{3-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-OXOPROPYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE” is a complex organic compound that features multiple heterocyclic structures. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H20N6O2/c28-19(11-13-27-21(29)14-6-1-2-7-15(14)24-25-27)26-12-5-10-18(26)20-22-16-8-3-4-9-17(16)23-20/h1-4,6-9,18H,5,10-13H2,(H,22,23)/t18-/m0/s1

InChI Key

XDNZYIBVOFGLAE-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzimidazole and benzotriazinone rings, followed by their coupling through appropriate linkers. Common synthetic routes may involve:

    Formation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzotriazinone: This may involve the cyclization of appropriate precursors such as hydrazines with carboxylic acids or esters.

    Coupling Reactions: The final step often involves coupling the two heterocyclic units through a linker, which may require the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as building blocks for the synthesis of more complex molecules or as ligands in coordination chemistry.

Biology

In biological research, these compounds may be studied for their interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly as antimicrobial, antiviral, or anticancer agents.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and antiviral activities.

    Benzotriazinone Derivatives: Often studied for their potential as anticancer agents.

Uniqueness

The uniqueness of “3-{3-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-OXOPROPYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE” lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities and chemical reactivity.

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